molecular formula C8H10N2O2 B8605884 5-Amino-2-hydroxy-N-methylbenzamide CAS No. 170368-40-8

5-Amino-2-hydroxy-N-methylbenzamide

Cat. No.: B8605884
CAS No.: 170368-40-8
M. Wt: 166.18 g/mol
InChI Key: TZEPFEDEUUHBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-hydroxy-N-methylbenzamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

170368-40-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-amino-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H10N2O2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,9H2,1H3,(H,10,12)

InChI Key

TZEPFEDEUUHBDU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 2-(benzyloxy)-N-methyl-5-nitrobenzamide (176 mg, 1.061 mmol) was added MeOH (4 mL). The resulting suspension was thoroughly purged with nitrogen prior to the addition of 10% Pd/C (12 mg, 0.046 mmol). The reaction mixture was purged with H2 gas, and then stirred under at atmosphere of hydrogen overnight. The reaction mixture was filtered through Celite® (diatomaceous earth) and the filtrate dried under reduced pressure. The resulting 5-amino-2-hydroxy-N-methylbenzamide (90 mg, 99% crude yield) was used in next step without further purification.
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mg
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.